methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate
Description
Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. The core structure consists of a 2H-chromen-2-one scaffold with methyl groups at positions 4 and 8, a methoxyacetate moiety at position 3, and a 2-oxoimidazolidin-1-yl ethoxy substituent at position 5.
Properties
Molecular Formula |
C19H20N2O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C19H20N2O7/c1-10-12-4-5-14(27-9-15(22)21-7-6-20-19(21)25)11(2)17(12)28-18(24)13(10)8-16(23)26-3/h4-5H,6-9H2,1-3H3,(H,20,25) |
InChI Key |
RVFIRBWXYHRHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCNC3=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with appropriate reagents such as arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares its coumarin (2H-chromen-2-one) backbone with multiple analogs. Key differences arise in the substituents, which influence physicochemical properties and bioactivity:
*Estimated based on analogous structures.
Functional Group Impact
- Imidazolidinone vs. Tetrazole (Position 7): The imidazolidinone group in the target compound introduces a rigid, polar heterocycle capable of hydrogen bonding, which may improve binding to enzymatic targets compared to the tetrazole group in . However, tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids, suggesting divergent pharmacological applications .
- Methyl Acetate vs. Carboxylic Acid (Position 3):
The methyl acetate ester in the target compound likely enhances membrane permeability compared to the free carboxylic acid in , which may favor intracellular activity but reduce aqueous solubility.
Research Findings and Limitations
Structural Characterization
Crystallographic data for the target compound are absent in the evidence. However, software like SHELXL and WinGX are critical for refining similar small-molecule structures. For example, SHELXL’s robust handling of anisotropic displacement parameters and hydrogen bonding networks could resolve the imidazolidinone moiety’s conformational flexibility .
Bioactivity Predictions
- The hexyl-substituted analog exhibits higher lipophilicity (logP ~3.5*), favoring blood-brain barrier penetration, whereas the target compound’s polarity may limit CNS activity.
*Estimated via fragment-based methods.
Gaps in Knowledge
Direct pharmacological or toxicological data for the target compound are unavailable in the provided evidence. Comparative studies with and are theoretical and require experimental validation.
Biological Activity
Methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate is a synthetic compound that belongs to the class of chromenone derivatives. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone backbone with various functional groups that may influence its biological activity. The presence of the imidazolidinone moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Biological Activities
Antitumor Activity
Research indicates that chromenone derivatives exhibit significant antitumor properties. For instance, related compounds have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Chromenones have been documented to possess activity against various bacterial strains, including Staphylococcus aureus and E. coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Chromone derivatives are known to act as inhibitors of certain enzymes, including protein kinases and carbonic anhydrases. These enzymes play crucial roles in cellular signaling and metabolism, making them attractive targets for therapeutic intervention in diseases such as cancer and metabolic disorders.
Case Studies
-
Antitumor Efficacy
A study conducted on related chromenone compounds demonstrated IC50 values as low as 0.47 μM against MCF-7 breast cancer cells, indicating potent antitumor activity . This suggests that this compound may exhibit similar potency due to structural similarities. -
Mechanism of Action
Investigations into the mechanisms revealed that chromenones can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways . -
Microbial Inhibition
In vitro studies have shown that related compounds possess antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 μg/mL against various pathogens . This highlights their potential use in treating infections.
Data Tables
| Activity Type | Tested Compound | IC50/ MIC Value | Cell Line/ Pathogen |
|---|---|---|---|
| Antitumor | Methyl Chromenone | 0.47 μM | MCF-7 |
| Antimicrobial | Related Chromenone | 1000 μg/mL | Staphylococcus aureus |
| Enzyme Inhibition | Methyl Chromenone | Not specified | Protein Kinase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
